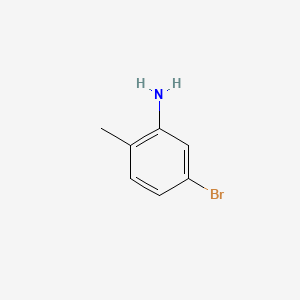










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.[Sn].Cl.[OH-].[Na+]>O>[NH2:9][C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=1[CH3:8] |f:3.4,^3:11|
|


|
Name
|
|
|
Quantity
|
13.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
11.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
18.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at about 100° C. for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added in small (ca 5 ml) aliquots
|
|
Type
|
CUSTOM
|
|
Details
|
A gentle reaction
|
|
Type
|
ADDITION
|
|
Details
|
was evident during this addition period
|
|
Type
|
ADDITION
|
|
Details
|
When all the acid had been added the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated at 100° C. for 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous filtrate was extracted with diethyl ether (200 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
The filtered salts were also extracted with diethyl ether (200 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The combined organic layers were dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to leave an oil
|
|
Type
|
DISTILLATION
|
|
Details
|
This was purified by distillation (112° C. at 4 mm Hg)
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=CC(=C1)Br)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.76 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |